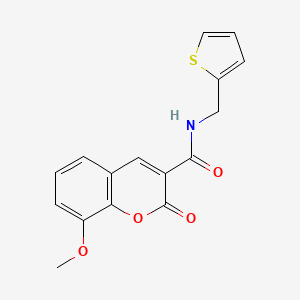

8-methoxy-2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide

Description

8-Methoxy-2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide is a coumarin derivative characterized by a 2H-chromene backbone substituted with a methoxy group at position 8 and a carboxamide group at position 2. The carboxamide nitrogen is further functionalized with a thiophen-2-ylmethyl group, introducing sulfur-containing heterocyclic diversity. The compound’s synthesis typically involves condensation reactions between substituted salicylaldehydes and active methylene compounds, followed by functionalization of the carboxamide side chain (e.g., via nucleophilic substitution or coupling reactions) .

Properties

Molecular Formula |

C16H13NO4S |

|---|---|

Molecular Weight |

315.3 g/mol |

IUPAC Name |

8-methoxy-2-oxo-N-(thiophen-2-ylmethyl)chromene-3-carboxamide |

InChI |

InChI=1S/C16H13NO4S/c1-20-13-6-2-4-10-8-12(16(19)21-14(10)13)15(18)17-9-11-5-3-7-22-11/h2-8H,9H2,1H3,(H,17,18) |

InChI Key |

JUKFPDGSSGRMTL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation for Coumarin Ester Synthesis

The foundational step involves synthesizing ethyl 8-methoxycoumarin-3-carboxylate via cyclocondensation of 3-methoxy-2-hydroxybenzaldehyde and diethyl malonate. Piperidine catalyzes this reaction in ethanol under reflux (70–80°C, 4–6 hours), yielding the ester with 82% efficiency. Key spectral data confirm success:

Carboxylic Acid Formation via Ester Hydrolysis

The ester undergoes alkaline hydrolysis to yield 8-methoxycoumarin-3-carboxylic acid . Treatment with NaOH in methanol/water (2 equivalents, 2 hours, room temperature) followed by acidification with HCl provides the acid in 74% yield. Characterization includes:

Amide Bond Formation: Coupling Thiophen-2-ylmethylamine

Carbodiimide-Mediated Coupling (EDC/HOBt)

The most reliable method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid for reaction with thiophen-2-ylmethylamine:

- Reagents : 8-Methoxycoumarin-3-carboxylic acid (1 eq), EDC (1.2 eq), HOBt (1.1 eq), thiophen-2-ylmethylamine (1.5 eq), DIPEA (3 eq) in DMF.

- Conditions : Stirred at room temperature for 12–16 hours under nitrogen.

- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

- Yield : 68–72%.

Analytical Validation :

Direct Aminolysis of Ethyl Ester

An alternative route bypasses the carboxylic acid by reacting ethyl 8-methoxycoumarin-3-carboxylate directly with thiophen-2-ylmethylamine under high-temperature conditions:

- Reagents : Ethyl ester (1 eq), amine (2 eq), toluene.

- Conditions : Reflux at 110°C for 24 hours.

- Yield : ~50% (lower than carbodiimide method due to side reactions).

Advanced Modifications and Purification Techniques

Chromatographic Purification

Final compounds are purified via silica gel chromatography (ethyl acetate/hexane, 3:7 → 1:1 gradient). Purity is confirmed by HPLC (C18 column, MeCN/H2O 70:30, retention time = 6.8 minutes).

Comparative Analysis of Methodologies

The carbodiimide approach is superior in yield and controllability, making it the method of choice for laboratory synthesis.

Mechanistic Insights and Reaction Optimization

Carbodiimide Activation Pathway

EDC converts the carboxylic acid to an reactive O-acylisourea intermediate, which HOBt stabilizes as an active ester, minimizing racemization and enhancing coupling efficiency. Thiophen-2-ylmethylamine’s nucleophilicity drives the amide formation, with DIPEA neutralizing HCl byproducts.

Solvent Effects

DMF outperforms THF and DCM in solubility studies, providing homogeneous reaction conditions. Polar aprotic solvents stabilize the transition state, accelerating acyl transfer.

Challenges and Troubleshooting

- Amine Sensitivity : Thiophen-2-ylmethylamine’s moisture sensitivity necessitates anhydrous conditions. Storage over molecular sieves (4Å) is recommended.

- Lactone Stability : Prolonged exposure to strong bases (>pH 10) risks lactone ring opening. Reactions are maintained at pH 7–8 during workup.

- Byproduct Formation : Unreacted ester in aminolysis routes requires careful chromatography. Increasing amine equivalents to 3–4 eq improves conversion.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.

Scientific Research Applications

8-methoxy-2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.

Medicine: Explored as a lead compound for developing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-methoxy-2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies on its molecular targets and pathways are essential for understanding its biological effects.

Comparison with Similar Compounds

Substituent Variations on the Chromene Core

- 6-Bromo-8-methoxy-2-oxo-N-(tetrahydro-2-furanylmethyl)-2H-chromene-3-carboxamide (): Structural difference: Bromine at position 6 replaces hydrogen, and the thiophen-2-ylmethyl group is substituted with tetrahydrofuran-2-ylmethyl. The tetrahydrofuran group introduces oxygen-based polarity, which may improve aqueous solubility compared to the thiophene analogue .

- 8-Methoxy-2-oxo-N-[(pyridin-2-yl)methyl]-2H-chromene-3-carboxamide (): Structural difference: Pyridin-2-ylmethyl replaces thiophen-2-ylmethyl.

Carboxamide Side-Chain Modifications

- 2-Oxo-N-((2-(pyrrolidin-1-yl)ethyl)carbamothioyl)-2H-chromene-3-carboxamide (): Structural difference: A thiourea linker with a pyrrolidine-ethyl chain replaces the thiophen-2-ylmethyl group.

Physicochemical Properties

- Hydrogen Bonding : The carboxamide group forms strong hydrogen bonds (e.g., with kinases or proteases), while the methoxy group at position 8 contributes to π-π stacking in hydrophobic pockets .

Biological Activity

8-Methoxy-2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic compound that belongs to the chromene family. Its unique structure, featuring a methoxy group, a thiophen-2-ylmethyl substituent, and a carboxamide group, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 8-methoxy-2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide is C16H13NO4S, with a molecular weight of 315.3 g/mol. The structural complexity of this compound enhances its potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H13NO4S |

| Molecular Weight | 315.3 g/mol |

Research indicates that 8-methoxy-2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide exhibits various biological activities, including:

- Enzyme Inhibition : The compound has been studied for its role as an enzyme inhibitor, particularly against human deacetylase Sirtuin 2 (HDSirt2) and carbonic anhydrase (CA) .

- Receptor Modulation : It may also act as a receptor modulator, influencing pathways related to inflammation and cancer progression .

Biological Activities

Several studies have explored the biological activities associated with this compound:

Anticancer Activity

Preliminary studies suggest that 8-methoxy-2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide exhibits significant anticancer properties. For instance:

- Cell Line Studies : In vitro tests against various cancer cell lines have shown promising results, indicating the potential for this compound to inhibit tumor growth and induce apoptosis in cancer cells .

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties:

- Mechanism : Its ability to interact with cellular components suggests it may disrupt bacterial cell walls or interfere with metabolic pathways .

Case Studies

A few notable studies highlight the therapeutic potential of 8-methoxy-2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide:

-

In Vitro Antitumor Activity : A study demonstrated that derivatives of chromene compounds exhibited significant cytotoxicity against human colon adenocarcinoma (HT29) and breast cancer cell lines (MCF7), with IC50 values indicating effective concentrations for inhibition .

Cell Line IC50 (µM) HT29 15.0 MCF7 18.5 - Enzyme Inhibition Studies : Research on enzyme inhibition revealed that the compound could inhibit carbonic anhydrase with an IC50 value comparable to standard inhibitors used in clinical settings .

Q & A

Q. What synthetic strategies are recommended for preparing 8-methoxy-2-oxo-N-(thiophen-2-ylmethyl)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer: The compound is synthesized via coupling 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with thiophen-2-ylmethylamine. Key steps include:

- Activation: Use carbodiimide reagents (e.g., DCC or EDCI) with catalytic DMAP in anhydrous DCM to activate the carboxylic acid .

- Solvent Optimization: Replace DMF with DCM to reduce side reactions and improve solubility .

- Purification: Employ flash chromatography (silica gel, hexane:EtOAc gradient) followed by recrystallization in acetone to isolate high-purity crystals .

- Yield Improvement: Conduct reactions under nitrogen to prevent moisture interference and monitor progress via TLC .

Q. Which analytical techniques are critical for structural elucidation, and how should data be interpreted?

- Methodological Answer: Combine multiple techniques for unambiguous confirmation:

- X-ray Crystallography: Use SHELX for refinement. Crystallize via slow evaporation in acetone/water (3:1) to obtain diffraction-quality crystals .

- NMR Spectroscopy: Assign peaks using ¹H-¹³C HSQC and HMBC. Key signals include δ 8.6 ppm (coumarin C=O), δ 6.8–7.2 ppm (thiophene protons), and δ 4.8 ppm (CH₂ linker) .

- HRMS: Validate molecular formula (C₁₆H₁₃NO₄S) with <2 ppm mass accuracy .

Q. How can solubility challenges be addressed during in vitro bioassays?

- Methodological Answer:

- Solvent Systems: Use DMSO for initial stock solutions (≤10 mM) and dilute in PBS or cell culture media with <0.1% DMSO to avoid cytotoxicity .

- Surfactants: Add 0.01% Tween-80 to enhance aqueous solubility .

- Pro-drug Approaches: Synthesize ester derivatives (e.g., methyl esters) for improved lipophilicity .

Advanced Research Questions

Q. How should contradictions between experimental and computational spectral data be resolved?

- Methodological Answer:

- NMR Discrepancies: Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set). Adjust for solvent effects (e.g., PCM model for DMSO) .

- Crystallographic vs. Predicted Geometry: Use Mercury software to overlay XRD structures with Gaussian-optimized conformers, identifying torsional angle mismatches .

Q. What methodologies are effective for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer:

- Core Modifications: Synthesize derivatives with substituents on the coumarin methoxy group (e.g., ethoxy, halogen) or thiophene ring (e.g., methyl, nitro) .

- Biological Testing: Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate IC₅₀ values with LogP (calculated via ChemAxon) .

- Docking Studies: Perform AutoDock Vina simulations to prioritize synthetic targets based on binding affinity predictions .

Q. How can thermal stability and photodegradation be systematically evaluated?

- Methodological Answer:

- Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under nitrogen to identify decomposition thresholds (>200°C typical for coumarins) .

- UV Light Exposure: Irradiate methanolic solutions (254 nm) for 24h, monitor degradation via HPLC (C18 column, acetonitrile:H₂O = 70:30) .

Q. What strategies improve reproducibility in multi-step syntheses?

- Methodological Answer:

- Intermediate Characterization: Isolate and validate all intermediates via ¹H NMR before proceeding .

- Reagent Quality: Use freshly distilled amines and anhydrous solvents (verified by Karl Fischer titration) .

- Automation: Employ syringe pumps for dropwise reagent addition to control exothermic reactions .

Q. How can computational models predict metabolic pathways?

- Methodological Answer:

- Software Tools: Use StarDrop’s P450 metabolism module or GLORYx for phase I/II reaction predictions .

- In Silico Validation: Compare results with experimental microsomal stability data (e.g., human liver microsomes + NADPH) .

Data Analysis & Validation

Q. What statistical approaches are suitable for analyzing biological assay variability?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.